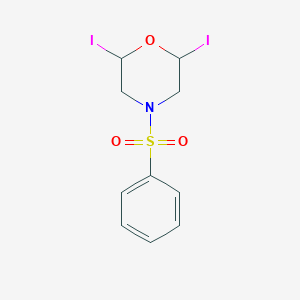
O-(1-Methylcyclohexyl) hydrogen carbonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(1-Methylcyclohexyl) hydrogen carbonodithioate is an organic compound with the molecular formula C8H14OS2. It belongs to the class of carbonodithioates, which are esters of carbonodithioic acid. This compound is characterized by the presence of a 1-methylcyclohexyl group attached to the oxygen atom of the carbonodithioate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-Methylcyclohexyl) hydrogen carbonodithioate typically involves the reaction of carbonodithioic acid with 1-methylcyclohexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Carbonodithioic acid+1-Methylcyclohexanol→O-(1-Methylcyclohexyl) hydrogen carbonodithioate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and efficiency, often involving distillation or recrystallization steps to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O-(1-Methylcyclohexyl) hydrogen carbonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonodithioate moiety to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted carbonodithioates.
Applications De Recherche Scientifique
O-(1-Methylcyclohexyl) hydrogen carbonodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of O-(1-Methylcyclohexyl) hydrogen carbonodithioate involves its interaction with molecular targets through its carbonodithioate moiety. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-ethyl S-(1-phenylethyl) carbonodithioate
- O-isopropyl hydrogen carbonodithioate
- O-butyl hydrogen carbonodithioate
Uniqueness
O-(1-Methylcyclohexyl) hydrogen carbonodithioate is unique due to its specific structural features, such as the 1-methylcyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other carbonodithioates may not be suitable.
Propriétés
Numéro CAS |
737697-72-2 |
|---|---|
Formule moléculaire |
C8H14OS2 |
Poids moléculaire |
190.3 g/mol |
Nom IUPAC |
(1-methylcyclohexyl)oxymethanedithioic acid |
InChI |
InChI=1S/C8H14OS2/c1-8(9-7(10)11)5-3-2-4-6-8/h2-6H2,1H3,(H,10,11) |
Clé InChI |
QVLOFUJDZQVSSS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)OC(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid](/img/structure/B12526209.png)

![1,1'-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene](/img/structure/B12526216.png)
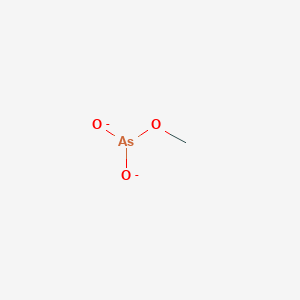
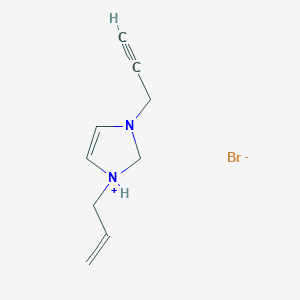
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12526250.png)
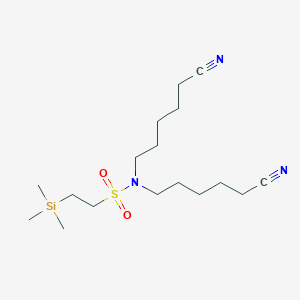
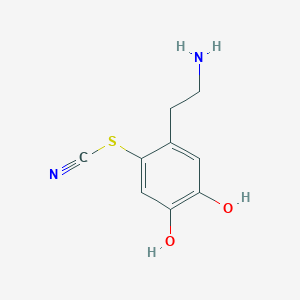
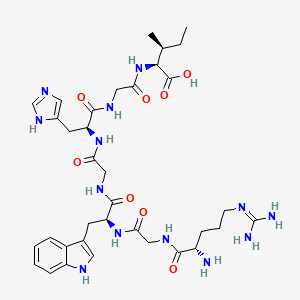
![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)
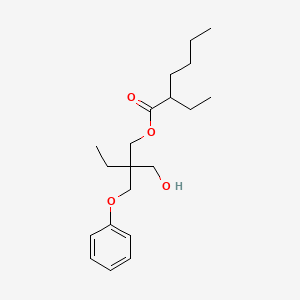
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)
